Tin(II) chloride dihydrate

Overview

Description

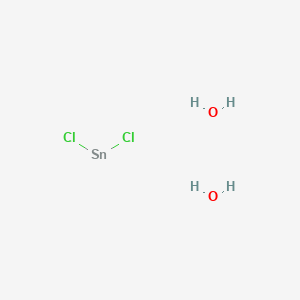

Tin(II) chloride dihydrate (SnCl₂·2H₂O), also known as stannous chloride dihydrate, is a white crystalline solid with a molecular formula of Cl₂H₄O₂Sn and a molar mass of 225.65 g/mol . Key physical properties include a melting point of 37–38°C, a density of 2.71 g/cm³, and high water solubility (1187 g/L at 20°C) . It is hygroscopic and oxidizes in air to form insoluble tin oxychloride (SnO·SnCl₂), necessitating storage in airtight containers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin(II) chloride dihydrate can be synthesized by dissolving tin in concentrated hydrochloric acid. The reaction is as follows : [ \text{Sn (s) + 2 HCl (aq) → SnCl₂ (aq) + H₂ (g)} ] The dihydrate crystals are obtained by cooling the solution in an excess of hydrochloric acid .

Industrial Production Methods

High-purity this compound is prepared from commercially pure metallic tin and hydrogen chloride gas. The synthesized tin(II) chloride is purified in a fractional distillation column under normal conditions to obtain extrapure-grade SnCl₂ containing under 1 ppm impurities .

Chemical Reactions Analysis

Oxidation Reactions

Tin(II) chloride dihydrate acts as a reducing agent, undergoing oxidation to tin(IV) chloride (SnCl₄) in the presence of oxygen or other oxidizing agents .

Example Reaction:

This reaction is critical in industrial processes where controlled oxidation is required for synthesizing tin(IV)-based compounds .

Reduction Reactions

SnCl₂·2H₂O is widely used to reduce nitro compounds to amines and nitroso derivatives.

Key Applications:

-

Reduction of nitrobenzene to aniline in ethanol/acetic acid:

-

Facile reduction of nitro groups in deep eutectic solvents (e.g., choline chloride mixtures), enabling efficient synthesis of N-arylacetamides and indoloquinoxalines .

Table 1: Reduction of Nitroarenes in DES

| Substrate | Product | Yield (%) | Time (min) |

|---|---|---|---|

| Nitrobenzene | Aniline | 92 | 15 |

| 4-Nitrotoluene | 4-Methylaniline | 88 | 20 |

| 1-Nitronaphthalene | 1-Naphthylamine | 85 | 25 |

Hydrolysis and Aqueous Reactivity

SnCl₂·2H₂O hydrolyzes in water, forming oxychlorides or tin(II) hydroxide:

In alkaline conditions, hydrated tin(II) oxide precipitates:

Excess base dissolves the precipitate, forming stannites (e.g., NaSn(OH)₃) . Hydrolysis is suppressed in acidic media, stabilizing SnCl₂ .

Substitution and Complexation

SnCl₂·2H₂O participates in ligand substitution, forming complexes with diverse ligands:

-

Chloride Complexes:

The pyramidal SnCl₃⁻ ion acts as a Lewis base in organometallic synthesis .

-

Chelation with Nitrogen Ligands:

Reaction with 2,2'-bipyridyl yields a yellow complex:Similar chelates form with 8-quinolinol, producing Sn(C₉H₆NO)₂ .

Reactions in Non-Aqueous Solvents

In methanol or ethanol with triethylamine, SnCl₂·2H₂O forms tin(II) alkoxides:

These alkoxides serve as precursors for tin(II) acetate and other derivatives .

Scientific Research Applications

Chemical Properties and Structure

Tin(II) chloride dihydrate exists as a white crystalline solid that readily dissolves in water. It has a molecular weight of approximately 189.6 g/mol and is known for its reducing properties, making it a useful agent in various chemical reactions. The compound can undergo hydrolysis in aqueous solutions, especially at elevated temperatures, leading to the formation of tin oxides and other tin compounds .

Industrial Applications

-

Catalysis in Chemical Reactions

- This compound acts as an effective catalyst in several organic reactions, particularly esterification and polymerization processes. It is used to produce polylactic acid (PLA), a biodegradable plastic widely utilized in packaging and disposable items .

- Table 1: Catalytic Applications of this compound

Reaction Type Application Esterification Production of esters Polymerization Synthesis of PLA Crosslinking Phenolic resin production -

Electroplating

- The compound is extensively used in the electroplating industry for tin coating metals, enhancing their corrosion resistance and aesthetic appeal. It serves as a reducing agent in electrolytic baths, facilitating the deposition of tin onto surfaces .

- Case Study: Electroplating Process

- In a typical electroplating setup, a solution of tin(II) chloride is mixed with hydrochloric acid to create an electrolytic bath. When an electric current is applied, tin ions are reduced and deposited onto the substrate metal, forming a protective layer.

-

Textile Industry

Application Description Mordant for Dyes Fixation of dyes on fabrics Indigo Production Enhances color quality -

Food Technology

- As an additive (E512), this compound is utilized in food preservation. It acts as an antioxidant and stabilizer, preventing discoloration in canned products like white asparagus .

- Case Study: Food Preservation

- In canned food processing, the addition of tin(II) chloride helps maintain the color and quality of vegetables during storage.

-

Pharmaceuticals

- The compound serves as a reducing agent in radiopharmaceutical applications, particularly in the preparation of technetium-99m for medical imaging . this compound facilitates the reduction process necessary for the formation of this important radiopharmaceutical.

- Table 3: Pharmaceutical Applications

Application Description Radiopharmaceuticals Reducing agent for technetium-99m

Environmental and Safety Considerations

While this compound has many beneficial applications, safety considerations must be taken into account due to its potential toxicity at high concentrations. Studies have shown that ingestion can lead to gastrointestinal irritation and other adverse effects . Proper handling and usage guidelines should be followed to mitigate risks.

Mechanism of Action

The mechanism of action of tin(II) chloride dihydrate involves its ability to donate electrons, making it an effective reducing agent. It can reduce metal salts to their respective metals and convert nitro compounds to amines . The molecular targets and pathways involved include the reduction of metal ions and the formation of metal complexes .

Comparison with Similar Compounds

Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Solubility (Water, g/L) | Key Properties |

|---|---|---|---|---|---|

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.65 | 37–38 | 1187 (20°C) | Strong reducing agent, hygroscopic |

| Copper(II) chloride dihydrate | CuCl₂·2H₂O | 170.48 | 100 (dehydration) | 757 (20°C) | Oxidizing agent, blue-green crystals |

| Iron(II) sulfate heptahydrate | FeSO₄·7H₂O | 278.01 | 64 (dehydration) | 256 (20°C) | Weak reducing agent, green crystals |

| Calcium chloride dihydrate | CaCl₂·2H₂O | 147.01 | 175 (anhydrous) | 745 (20°C) | Desiccant, deliquescent |

| Tin(IV) oxide | SnO₂ | 150.71 | 1630 | Insoluble | Non-reductive, stable in air |

Key Differences :

- Redox Behavior : this compound is a stronger reducing agent than Fe(II) or Cu(II) salts, enabling applications in nitro reductions and redox-active DES . In contrast, Cu(II) chloride acts as an oxidizing agent in organic reactions .

- Hydration Stability: Unlike CaCl₂·2H₂O, which is deliquescent and non-reactive, SnCl₂·2H₂O decomposes upon heating, releasing HCl and forming SnO·SnCl₂ .

- Catalytic Efficiency : SnCl₂·2H₂O outperforms Sb₂O₃ in PDLLA synthesis, yielding higher molar mass polymers (39.6 kDa vs. lower values with Sb₂O₃) due to better solubility in lactic acid .

Reducing Agents

- This compound : Efficiently reduces nitro groups to amines in benzimidazole and hydrazine synthesis .

- Iron(II) Sulfate: Limited to mild reductions (e.g., dye industries) due to weaker reducing power .

Catalysis

- SnCl₂·2H₂O/TSA System : Achieves high polymer chain lengths in PDLLA (Tm = 150°C, Tg = 61°C) compared to SnCl₂/boric acid mixtures .

- Cu(II) Chloride : Used in Ullmann coupling reactions but lacks redox versatility in DES applications .

Electrochemistry

Biological Activity

Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications, supported by case studies and research findings.

This compound is a white crystalline solid that readily dissolves in water. The compound consists of tin in the +2 oxidation state coordinated with two water molecules. Its structure allows it to participate in various chemical reactions, including redox processes, which are crucial for its biological activity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it has a lethal effect on Escherichia coli , demonstrating both cytotoxic and genotoxic effects. The mechanism of action is believed to involve the disruption of cellular membranes and interference with DNA replication processes .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Effect | Reference |

|---|---|---|

| Escherichia coli | Cytotoxic, Genotoxic | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Moderate Inhibition |

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. In vitro studies demonstrate its ability to inhibit the growth of various cancer cell lines. The compound's effectiveness is attributed to its capacity to induce apoptosis in malignant cells .

Case Study: Antitumor Effects

In a study examining the effects of tin(II) chloride on human cancer cells, it was found that treatment led to a significant reduction in cell viability and an increase in apoptotic markers. This suggests potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : The compound acts as a reducing agent, which can facilitate various biochemical reactions, including those involved in drug metabolism .

- Metal Ion Interaction : Tin ions can interact with thiol groups in proteins, leading to structural changes and functional inhibition of key enzymes involved in cellular processes .

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), tin(II) chloride may induce oxidative stress, contributing to its cytotoxic effects on microbial and cancer cells .

Applications in Synthesis

This compound is not only significant for its biological activities but also plays a role as a catalyst in organic synthesis. It has been utilized in reactions such as:

- Synthesis of Indoles : Tin(II) chloride facilitates the formation of indoles from anilines and trialkanolamines, showcasing its utility in pharmaceutical chemistry .

- Groebke Condensation : This compound has been employed in Groebke condensation reactions, leading to the synthesis of 3-aminoimidazo compounds with potential biological applications .

Q & A

Basic Research Questions

Q. What standardized methods are recommended for determining the purity of Tin(II) chloride dihydrate in analytical chemistry?

- Methodological Answer : Titrimetric methods using stannous chloride reduction are widely applied. For example, GB/T 6730.70-2013 specifies a titrimetric approach after Tin(II) chloride reduction to quantify total iron content, which can be adapted for purity analysis . The assay range (98.0–103.0%) in ACS-grade this compound is validated via redox titration with potassium dichromate or iodometry, ensuring compliance with ISO and Ph Eur standards .

Q. How should this compound be stored to prevent oxidation and hydrolysis in laboratory settings?

- Methodological Answer : Due to its air sensitivity, store in airtight containers under inert gas (e.g., nitrogen or argon). Desiccants like silica gel should be used to minimize hydration changes. Avoid exposure to moisture, alkaline substances, and oxidizing agents, as these accelerate decomposition to Sn(IV) species .

Q. What spectroscopic techniques are suitable for characterizing this compound in solution?

- Methodological Answer : UV-Vis spectroscopy can monitor Sn(II) → Sn(IV) oxidation via absorbance shifts at 260–300 nm. X-ray diffraction (XRD) confirms crystalline structure (monoclinic, space group P2₁/c), while FT-IR identifies O–H stretching (3400–3500 cm⁻¹) and Sn–Cl vibrations (400–500 cm⁻¹) .

Advanced Research Questions

Q. How does the hydration state of Tin(II) chloride influence its catalytic efficiency in palladium-mediated carbonylation reactions?

- Methodological Answer : Studies show that this compound (SnCl₂·2H₂O) provides a ~12% higher reaction rate compared to anhydrous SnCl₂ in esterification processes. The dihydrate stabilizes Pd catalysts via coordinated water molecules, reducing Pd aggregation. However, excess water (>2 equivalents) induces hydrolysis, decreasing yield. Optimal conditions require strict control of humidity and stoichiometry .

Q. What experimental strategies resolve contradictions in reported redox potentials of this compound across different solvents?

- Methodological Answer : Discrepancies arise from solvent polarity and pH. In HCl (1–6 M), the standard redox potential (E° Sn²⁺/Sn⁴⁺) ranges from +0.15 V to +0.30 V vs. SHE. Use cyclic voltammetry in degassed solutions to minimize oxygen interference. Calibrate with Ag/AgCl reference electrodes and validate via ICP-MS for Sn speciation .

Q. How can this compound be optimized as a reducing agent in nanoparticle synthesis to balance reactivity and colloidal stability?

- Methodological Answer : Adjust HCl concentration (0.1–1 M) to modulate reduction kinetics. For Au nanoparticle synthesis, SnCl₂·2H₂O (5 mM) in 0.5 M HCl achieves 90% yield with 20 nm particle size. Additives like citrate (10 mM) stabilize nanoparticles by capping, preventing aggregation. Monitor reaction progress with dynamic light scattering (DLS) .

Properties

IUPAC Name |

dichlorotin;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H2O.Sn/h2*1H;2*1H2;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPIDFUJEMBDLS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.Cl[Sn]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnCl2. 2H2O, Cl2H4O2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7772-99-8 (Parent), 22541-90-8 (Parent) | |

| Record name | Stannous chloride [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

225.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS. | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: >100 (very good) | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.71 g/cm³ | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10025-69-1 | |

| Record name | Stannous chloride [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

38 °C | |

| Record name | TIN (II) CHLORIDE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.